molecular formula C49H102N6O2 B12414882 (S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide

(S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide

Cat. No.: B12414882
M. Wt: 807.4 g/mol
InChI Key: LAGUSEHJTGJJRJ-MFERNQICSA-N
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Description

(S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amines and amides, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate amino acids and fatty amines, followed by a series of protection, activation, and coupling reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups may yield nitroso or nitro derivatives, while reduction of the amide group may produce primary amines.

Scientific Research Applications

(S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in cell signaling and molecular recognition.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide involves its interaction with specific molecular targets. The amine and amide groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-4-[(3-aminopropyl)amino]-butanoic Acid: Shares similar amine functional groups but differs in overall structure and properties.

    3-Aminopropyltriethoxysilane: Contains a similar aminopropyl group but is primarily used for surface modification and catalysis.

Uniqueness

(S)-2,5-Bis((3-aminopropyl)amino)-N-(2-(dioctadecylamino)-2-oxoethyl)pentanamide is unique due to its combination of long-chain fatty amine and multiple amine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C49H102N6O2

Molecular Weight

807.4 g/mol

IUPAC Name

(2S)-2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)-2-oxoethyl]pentanamide

InChI

InChI=1S/C49H102N6O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44-55(45-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)48(56)46-54-49(57)47(53-43-37-40-51)38-35-41-52-42-36-39-50/h47,52-53H,3-46,50-51H2,1-2H3,(H,54,57)/t47-/m0/s1

InChI Key

LAGUSEHJTGJJRJ-MFERNQICSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CNC(=O)[C@H](CCCNCCCN)NCCCN

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CNC(=O)C(CCCNCCCN)NCCCN

Origin of Product

United States

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